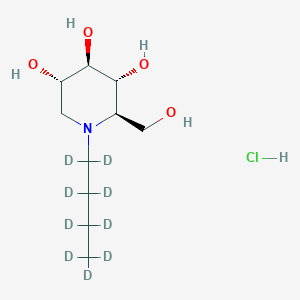

Miglustat-d9 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

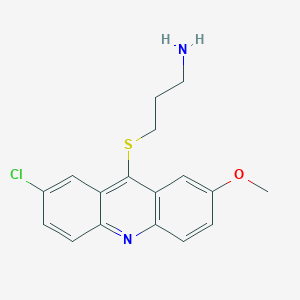

Deuterated miglustat.

科学的研究の応用

Niemann-Pick Disease Type C Treatment Miglustat-d9 hydrochloride has been significantly utilized in the treatment of Niemann-Pick disease type C (NP-C), a rare, autosomal recessive neurodegenerative disease. Studies have shown that miglustat therapy leads to reduced levels of neurodegeneration markers and increased neuronal viability in the brain. It has been effective in slowing down reductions in fractional anisotropy, indicating a protective effect on axonal and myelin integrity. Clinical evidence suggests neurological stabilization over extended periods, with improved outcomes in patients with older age at neurological onset. Additionally, miglustat has demonstrated a survival benefit due to improved swallowing function, a crucial factor in NP-C patients (Pineda, Walterfang, & Patterson, 2018).

Antiviral Properties Against SARS-CoV-2 Miglustat has shown potential in inhibiting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), responsible for COVID-19. Its effectiveness at clinically achievable concentrations without cytotoxicity has been noted. The mechanism involves inhibiting α-glucosidases, crucial in glycoprotein N-linked oligosaccharide processing, leading to a decrease in the viral Spike protein. This highlights miglustat's potential for repurposing as an antiviral agent against enveloped viruses like SARS-CoV-2 (Rajasekharan et al., 2020).

Improved Survival in Niemann-Pick Disease Type C An observational study showed that miglustat treatment significantly reduces the risk of mortality in patients with NP-C. This effect was observed across various age groups and was particularly significant in late infantile-onset and juvenile-onset patients. Despite limitations in data, these findings are consistent with miglustat's beneficial effect on survival in NP-C patients (Patterson et al., 2020).

Stability and Formulation for Patient Use The stability of miglustat prepared in InOrpha® suspending vehicle, a taste-masking agent, has been assessed for its physicochemical and microbiological properties. This is significant for patients with swallowing difficulties, as it offers a stable and more palatable formulation of miglustat (Riahi et al., 2015).

Bioactivity of Miglustat Derivatives Research on 1-Deoxynojirimycin (1-DNJ) and its derivatives, including miglustat, has highlighted their bioactivity. These compounds have been applied clinically for treating diseases like diabetes and lysosomal storage disorders, demonstrating a range of beneficial pharmacological activities (Wang, Shen, Zhao, & Ye, 2020).

特性

分子式 |

C10H12D9NO4.HCl |

|---|---|

分子量 |

264.79 |

IUPAC名 |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |

SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

同義語 |

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)